1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea
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Overview
Description
1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities, including antiviral, antibacterial, antifungal, and anticancer properties
Mechanism of Action
Target of Action
Similar compounds with a 1,3,4-thiadiazole moiety have been associated with a wide range of biological activities, including antiviral, antifungal, and antibacterial properties .
Mode of Action
It’s known that compounds with a 1,3,4-thiadiazole moiety often display interesting bioactivities . The activities can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .
Biochemical Pathways
Similar compounds have been shown to inhibit the growth of tumor cells and protect plants affected with tobacco mosaic virus (tmv) .
Result of Action
Similar compounds have shown certain anti-tobacco mosaic virus activity .
Preparation Methods
The synthesis of 1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea typically involves multiple steps:
Starting Material: The synthesis begins with 4-chlorobenzoic acid.
Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then hydrazinated to produce 4-chlorobenzohydrazide.
Cyclization: Cyclization of 4-chlorobenzohydrazide with thiocarbonyl compounds yields 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Formation of Urea Derivative: The thiadiazole derivative is then reacted with 4-fluorophenyl isocyanate to form the final product, this compound.
Chemical Reactions Analysis
1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl positions.
Cyclization: Under certain conditions, the compound can undergo cyclization to form more complex heterocyclic structures.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant antiviral and antibacterial activities, making it a candidate for drug development.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit the growth of tumor cells.
Industry: The compound is explored for its use in agricultural chemicals, particularly as a pesticide.
Comparison with Similar Compounds
1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea can be compared with other thiadiazole derivatives:
Similar Compounds: Examples include 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol and 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide.
Properties
IUPAC Name |
1-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN4OS/c16-10-3-1-9(2-4-10)13-20-21-15(23-13)19-14(22)18-12-7-5-11(17)6-8-12/h1-8H,(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAVECPLRXBCOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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